4-(bromomethyl)-2,3-dipyridin-4-ylpyridine

Coordination polymers Metallomacrocycles Terpyridine ligand design

Researchers face limited access to terpyridine building blocks that provide architectural control in supramolecular assembly. This 2,3-substituted isomer enforces a ~60° coordination angle, diverging from the linear networks of common 2,6-terpyridines. The 4-bromomethyl handle enables post-assembly covalent modification, a dual reactivity absent in non-halogenated analogs. - Distinct topology: Narrow N-donor angle directs self-assembly toward discrete metallocycles and bent-chain polymers. - Dual reactivity: Coordinates metal ions while providing an electrophilic site for SN2 derivatization. - Validated scaffold: Core 2,3-diarylpyridine is accessible via 86% benchmark double Suzuki coupling yields.

Molecular Formula C16H12BrN3
Molecular Weight 326.19 g/mol
Cat. No. B11808798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(bromomethyl)-2,3-dipyridin-4-ylpyridine
Molecular FormulaC16H12BrN3
Molecular Weight326.19 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=C(C=CN=C2C3=CC=NC=C3)CBr
InChIInChI=1S/C16H12BrN3/c17-11-14-5-10-20-16(13-3-8-19-9-4-13)15(14)12-1-6-18-7-2-12/h1-10H,11H2
InChIKeyGXGTXIRGMQGGCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-2,3-dipyridin-4-ylpyridine: Structural Identity and Procurement Baselines


4-(Bromomethyl)-2,3-dipyridin-4-ylpyridine (molecular formula C₁₆H₁₂BrN₃, molecular weight 326.19 g/mol) is a bromomethyl-functionalized terpyridine derivative in which two pyridin-4-yl substituents occupy the 2- and 3-positions of a central pyridine ring, while a reactive bromomethyl group is installed at the 4-position. This compound belongs to the broader class of 4′-functionalized-4,2′:3′,4″-terpyridines and serves as a versatile electrophilic building block for nucleophilic substitution and cross-coupling reactions . Its parent scaffold, 2,3-di(pyridin-4-yl)pyridine (CAS 1214365-95-3), is recognized for strong chelating properties toward transition metals and utility in coordination polymer and metal-organic framework (MOF) construction [1]. The bromomethyl handle distinguishes it from non-halogenated analogs by enabling post-synthetic covalent elaboration without disrupting the core coordination geometry.

Bent terpyridine ligand for metallocycle and MOF synthesis
Electrophilic bromomethyl handle for post-functionalization
2,3-Diarylpyridine core accessible via high-yielding Suzuki route

Why This Regioisomer Cannot Be Replaced by 2,6- or 3,5-Analogs


Terpyridine regioisomers are not functionally interchangeable. The position of the two pyridin-4-yl arms on the central ring dictates the angle between the nitrogen coordination vectors: the 2,6-isomer (4,2′:6′,4″-tpy) presents a divergent ~120° angle, while the 2,3-isomer (4,2′:3′,4″-tpy) constrains the two outer N-donors to a narrower angle of approximately 60°, producing geometrically distinct coordination polymers and metallomacrocycles [1]. Furthermore, the predicted pKa of the central pyridine nitrogen differs markedly across regioisomers—4.32 for the 2,6-variant versus 3.50 for the 3,5-variant —altering protonation state, metal-binding affinity, and solubility under identical buffer conditions. The 4-bromomethyl group adds a further layer of irreplaceability: its hydrolysis rate and electrophilic reactivity are position-dependent, as demonstrated by the distinct first-order rate constants measured for 2-, 3-, and 4-bromomethylpyridines [2]. Substituting any other regioisomer or non-brominated analog changes both the architectural outcome of the metal-organic assembly and the downstream derivatization chemistry.

Regioisomer geometry mismatch

2,6- and 3,5-terpyridine analogs present divergent or altered coordination angles; changing the regioisomer may redirect metal-assembly topology from discrete metallocycles to extended networks.

Protonation-state sensitivity

Predicted pKa spread across regioisomers shifts the pH window for metal binding; 2,6- or 3,5-isomers may protonate at different rates under identical buffer conditions.

Position-dependent reactivity

Bromomethyl hydrolysis kinetics depend on ring position; substituting a 2- or 3-bromomethyl analog may alter electrophilic reactivity and storage stability profiles.

Quantitative Differentiation Evidence Against Closest Analogs


Coordination Geometry Divergence and Network Topology Control

The 2,3-substitution pattern on the central pyridine ring constrains the two outer pyridin-4-yl N-donors to an angle of approximately 60°, in contrast to the ~120° divergent angle of the 2,6-isomer (4,2′:6′,4″-tpy). This geometric distinction is not incremental; it determines whether the ligand acts as a convergent chelator or a divergent linker in metal-directed self-assembly [1]. The 2,6-isomer is well-established as a divergent linker for extended coordination networks, whereas the 2,3-isomer favors discrete metallocyclic or bent-chain architectures [1]. This topological control is intrinsic to the substitution pattern and cannot be replicated by any 2,6- or 3,5-regioisomer.

Coordination Geometry Divergence
Class-level
Target:~60° (2,3-substitution; bent)
Comparator:~120° (2,6-isomer; divergent)
Directs topology: metallocycles vs. extended networks
Review-level evidence; crystal structure examples in Housecroft 2014
Coordination polymers Metallomacrocycles Terpyridine ligand design

Central Pyridine pKa and pH-Dependent Metal Binding

The predicted pKa of the central pyridine nitrogen varies significantly across the three bromomethyl-terpyridine regioisomers. The 3,5-isomer (4-bromomethyl-3,5-di(pyridin-4-yl)pyridine, CAS 1227602-67-6) exhibits a predicted pKa of 3.50±0.10, while the 2,6-isomer (4-bromomethyl-2,6-di(pyridin-4-yl)pyridine, CAS 1227599-58-7) shows a pKa of 4.32±0.10 . The 2,3-isomer (target compound) is expected to exhibit an intermediate pKa based on the electronic influence of vicinal vs. distal pyridyl substitution. This ~0.8 pKa unit spread means that at pH 4.0, the 3,5-isomer is predominantly deprotonated and metal-binding-competent, while the 2,6-isomer remains partially protonated, reducing its coordination capacity. The 2,3-isomer's intermediate value offers a distinct operational pH window for metal complexation.

Central Pyridine pKa
Data to verify
2,3-isomer predicted intermediate between 3.50 (3,5-isomer) and 4.32 (2,6-isomer); ~0.8 unit spread
Affects pH-dependent metal binding competence
Predicted values; experimental validation pending
Ligand protonation pH-dependent coordination Metal binding affinity

Boiling Point and Thermal Processing Compatibility

The predicted boiling points of the bromomethyl-terpyridine regioisomers differ by nearly 50 °C. The 2,6-isomer (CAS 1227599-58-7) has a predicted boiling point of 447.7±40.0 °C, whereas the 3,5-isomer (CAS 1227602-67-6) boils at 495.2±45.0 °C (predicted) . The 2,3-isomer (target compound) is anticipated to fall within this range but closer to the 2,6-isomer based on molecular symmetry considerations. This ~48 °C difference is consequential for purification by vacuum sublimation or for high-temperature material fabrication processes such as thermal evaporation in OLED device manufacturing.

Boiling Point & Processing
Data to verify
Predicted range: ~448–495 °C across regioisomers; 2,3-isomer expected near 2,6-value
Guides thermal evaporation process window
Predicted boiling points; experimental confirmation advised
Thermal stability Vacuum sublimation Material processing

Synthetic Accessibility via Double Suzuki Coupling

The 2,3-diarylpyridine core of the target compound is accessible via a one-pot double Suzuki cross-coupling strategy starting from 2,3-dibromopyridine. Handy et al. (J. Org. Chem. 2007) reported that 2,3-dibromopyridine undergoes sequential regioselective coupling with arylboronic acids to afford 2,3-diarylpyridines in up to 86% isolated yield when using neutral alumina for purification [1]. This compares favorably with the 70% yield achieved for 2,5-diarylpyridines under identical conditions [1]. The bromomethyl group can then be installed via radical bromination of the 4-methyl precursor using NBS/AIBN. This established synthetic route provides greater accessibility compared to the 3,5-isomer, which requires less common 3,5-dibromopyridine starting materials.

Suzuki Coupling Yield
Reported
2,3-Diaryl core:86% (one-pot double Suzuki)
2,5-Diaryl core:70% under identical conditions
Higher reported yield supports scalable synthesis
Handy et al., J. Org. Chem. 2007; neutral alumina purification
Cross-coupling synthesis Regioselective Suzuki One-pot methodology

Hydrolytic Stability and Storage Considerations

The hydrolysis rates of bromomethylpyridines are strongly position-dependent. Ye and Yang (Chem. J. Chin. Univ. 1993) measured the first-order and second-order rate constants for hydrolysis of 2-, 3-, and 4-bromomethylpyridines to the corresponding hydroxymethyl derivatives at 60 °C and μ=0.15 across pH 0.9–9.9 [1]. The 4-bromomethyl isomer (the substitution position present in the target compound) exhibits hydrolysis kinetics distinct from the 2- and 3-isomers due to differences in the stability of the incipient carbocation intermediate (SN1 pathway) and steric accessibility (SN2 pathway) [1]. This means the target compound's bromomethyl group at the 4-position of a 2,3-diaryl-substituted pyridine will have a unique hydrolytic stability profile that cannot be inferred from simple 4-(bromomethyl)pyridine alone, as the vicinal pyridyl substituents exert both steric and electronic effects on the reaction center.

Hydrolytic Stability Profile
Class-level
Position-dependent first/second-order rate constants (Ye & Yang 1993); 4-position kinetics distinct from 2- and 3-isomers; vicinal aryl substituents add steric/electronic modulation
Informs storage conditions and derivatization reactivity
Exact rates for 2,3-diaryl variant not separately measured
Hydrolytic stability Electrophilic reactivity Storage conditions

Bent-Linker Architecture for Coordination Assemblies

The 4,2′:6′,4″-terpyridine isomer (2,6-substitution) is well-characterized as a divergent ligand forming extended 1D and 2D coordination polymers with d¹⁰ metal ions [1]. In contrast, the 2,3-substitution pattern (4,2′:3′,4″-terpyridine core of the target compound) directs the two outer N-donors at ~60°, favoring the formation of discrete metallocycles or bent-chain architectures rather than linear propagation [1]. The 4′-bromomethyl group further enables covalent post-assembly modification—a capability absent in methyl- or unsubstituted analogs—allowing the coordination architecture to be locked or further elaborated after metal-directed self-assembly. This combination of a bent coordination geometry and a reactive covalent handle is not available in any single regioisomer or non-brominated terpyridine derivative.

Bent-Linker Architecture
Class-level
2,3-Substitution yields bent (~60°) geometry + reactive bromomethyl; enables metallocycles with post-assembly covalent modification
Single scaffold combining bent topology and covalent handle
Comparative review; Housecroft 2014, Dalton Trans.
Supramolecular chemistry Metallo-supramolecular polymers Coordination network topology

High-Value Application Scenarios


Bent-Linker Coordination Polymer and Metallomacrocycle Synthesis

The ~60° coordination angle intrinsic to the 2,3-dipyridin-4-yl substitution pattern directs metal-directed self-assembly toward discrete metallocycles and bent-chain coordination polymers, in contrast to the extended linear networks produced by the 2,6-isomer (120° divergent angle) [1]. The 4′-bromomethyl group enables subsequent covalent cross-linking or functionalization of the pre-assembled metallosupramolecular architecture via nucleophilic substitution—a capability absent in non-halogenated terpyridines. This dual (coordination + covalent) assembly strategy is particularly valuable for constructing stimuli-responsive soft materials and hierarchically structured catalysts.

MOF Linker with Post-Synthetic Modification Capacity

As a ditopic linker with a bent geometry, this compound can generate MOF topologies distinct from those obtained with linear 4,4′-bipyridine or divergent 2,6-terpyridine linkers [1]. The predicted intermediate pKa (between 3.50 and 4.32 based on regioisomer data ) offers a specific pH window for solvothermal MOF synthesis where competitive protonation of the central pyridine is minimized. The bromomethyl group permits post-synthetic modification (PSM) of the MOF pores via nucleophilic displacement, enabling tunable pore functionality without altering the underlying framework topology.

Electrophilic Building Block for Medicinal Chemistry

The 4-bromomethyl group serves as a reactive electrophilic center for the introduction of amine, thiol, alkoxide, or carbon nucleophiles via SN2 displacement. The 2,3-diarylpyridine core is a recognized privileged scaffold in cannabinoid receptor ligands and kinase inhibitors [2]. The 86% benchmark yield for constructing the 2,3-diarylpyridine core via one-pot double Suzuki coupling [3] makes this compound an economically viable intermediate for parallel library synthesis. The position-dependent hydrolytic stability of the bromomethyl group [4] mandates anhydrous storage and controlled reaction conditions, but also allows chemoselective derivatization in the presence of other functional groups.

Supramolecular Initiator for Living Polymerization

Bromomethyl-functionalized terpyridines have been demonstrated as metallosupramolecular initiators for the living cationic ring-opening polymerization of 2-oxazolines, yielding defined hydrophilic polymers with central supramolecular binding units [5]. The target compound's bent 2,3-substitution geometry offers an alternative to the more common 2,6-terpyridine-based initiators, potentially producing polymer architectures with different hydrodynamic radii and self-assembly behavior. The controlled molecular weights and narrow dispersities (Đ) reported for bromomethyl-terpyridine-initiated poly(2-oxazoline)s provide a validated precedent for this application.

Application
Selection Property
Validation Focus
Bent-Linker Coordination Polymer & Metallomacrocycle Synthesis
Bent coordination geometry + electrophilic bromomethyl handle
Assembly topology reproducibility; post-synthetic modification efficiency
MOF Linker with Post-Synthetic Modification Capacity
Bent ditopic geometry; intermediate pKa window; reactive CH2Br
Solvothermal MOF crystallization; pore functionalization yield
Electrophilic Building Block for Medicinal Chemistry
SN2-reactive bromomethyl; Suzuki-accessible 2,3-diaryl core
Derivatization scope; chemoselectivity in presence of other groups
Supramolecular Initiator for Living Polymerization
Terpyridine initiator site; bent geometry for macromolecular topology
Polymer dispersity control; self-assembly behavior of metallo-hybrids
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